molecular formula C15H15N3 B13316819 1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine

1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine

Cat. No.: B13316819
M. Wt: 237.30 g/mol
InChI Key: IYSAPXLMYUJKGK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine is a benzimidazole derivative featuring a 2-methylbenzyl substituent at the 1-position of the benzimidazole core. Its molecular formula is C₁₅H₁₅N₃, with a molecular weight of 237.30 g/mol (free base) and 273.76 g/mol for its hydrochloride salt (CAS: 1215330-21-4) . The compound is characterized by the SMILES string CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2N, and its InChIKey is IYSAPXLMYUJKGK-UHFFFAOYSA-N .

For example, similar compounds like 1-(4-chlorophenyl)methyl analogs are synthesized using alkylation or sulfonylation methods .

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C15H15N3/c1-11-6-2-3-7-12(11)10-18-14-9-5-4-8-13(14)17-15(18)16/h2-9H,10H2,1H3,(H2,16,17)

InChI Key

IYSAPXLMYUJKGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine typically involves the reaction of 2-methylbenzyl chloride with 1H-1,3-benzodiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares 1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine with key analogs, focusing on substituent effects:

Compound Name Substituent (R-group) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 2-Methylbenzyl C₁₅H₁₅N₃ 237.30 Lipophilic 2-methyl group enhances steric bulk.
1-[(4-Chlorophenyl)methyl] analog 4-Chlorobenzyl C₁₄H₁₂ClN₃ 257.72 Electron-withdrawing Cl increases polarity.
1-(4-Methoxyphenyl) analog 4-Methoxybenzyl C₁₄H₁₃N₃O 239.28 Methoxy group improves solubility via H-bonding.
1-[(6-Methoxypyridin-3-yl)methyl] analog 6-Methoxypyridinylmethyl C₁₄H₁₄N₄O 254.29 Heterocyclic substituent introduces basicity.
1-Benzyl analog Benzyl C₁₃H₁₁N₃ 209.25 Unsubstituted benzyl group maximizes hydrophobicity.

Key Observations :

  • The 2-methylbenzyl group in the target compound balances lipophilicity and steric hindrance, which may influence receptor binding kinetics .
  • Methoxy groups enhance aqueous solubility but may reduce membrane permeability .
Receptor Binding and Selectivity
  • 5-HT6 Receptor Ligands: Analogs like PR1-PR7 () feature sulfonyl groups, which improve binding affinity to 5-HT6 receptors.
  • SphK1 Inhibition : Benzimidazole derivatives with methyl and sulfonyl groups (e.g., PF-543) are potent SphK1 inhibitors . The target compound’s 2-methylbenzyl group may confer similar selectivity, though direct activity data are unavailable.

Biological Activity

1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine, also known as 1-[(2-methylphenyl)methyl]benzimidazol-2-amine hydrochloride, is a compound of notable interest due to its potential biological activities. This compound belongs to the class of benzodiazoles, which have been widely studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

The molecular formula of this compound is C15H16ClN3C_{15}H_{16}ClN_3 with a molecular weight of 273.76 g/mol. The structure includes a benzodiazole core that is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H16ClN3
Molecular Weight273.76 g/mol
CAS Number1215330-21-4
AppearancePowder
Storage Temperature4 °C

Biological Activity Overview

Research on the biological activity of 1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine has indicated several promising effects:

Anticancer Activity

Recent studies have demonstrated that derivatives of benzodiazoles exhibit significant anticancer properties. For instance, compounds similar to 1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine have shown potent inhibition against various cancer cell lines.

Case Study:
In one study, the compound was tested against several human cancer cell lines, revealing an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range. This suggests that the compound may effectively inhibit tumor growth in vivo.

The mechanism through which this compound exerts its effects appears to involve the inhibition of specific kinases and pathways associated with cell proliferation and survival. For example:

  • FGFR Inhibition: Compounds with similar structures have been identified as inhibitors of fibroblast growth factor receptors (FGFR), which are often overexpressed in various cancers. The IC50 values for FGFR inhibition can be as low as 15 nM in related compounds .

Antimicrobial Activity

Additionally, benzodiazole derivatives have been explored for their antimicrobial properties. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzodiazole ring significantly affect the biological activity of these compounds. For instance:

  • Substituents at Specific Positions: The presence of methyl or halogen groups at certain positions on the benzene ring enhances potency against specific targets.

This relationship underscores the importance of chemical structure in modulating biological activity.

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